9-[(4-Fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane
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Overview
Description
9-[(4-Fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: 4-Fluorobenzylamine, 2-Methyl-5-bromomethylpyrimidine, and a suitable spirocyclic scaffold.
Reaction Conditions: The reactions are often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Steps: The process may include nucleophilic substitution, cyclization, and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
9-[(4-Fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
9-[(4-Fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-[(4-Fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **9-[(4-Chlorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane
- **9-[(4-Methylphenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane
Uniqueness
Fluorine Substitution: The presence of a fluorine atom in 9-[(4-Fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane enhances its lipophilicity and metabolic stability compared to its analogs.
Biological Activity: The specific substitution pattern may result in unique biological activities, making it a valuable compound for drug discovery.
Properties
IUPAC Name |
9-[(4-fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4/c1-17-23-11-19(12-24-17)14-26-10-8-21(16-26)7-2-9-25(15-21)13-18-3-5-20(22)6-4-18/h3-6,11-12H,2,7-10,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCHOCEISRHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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